molecular formula C25H21F4N5O B10934171 [4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10934171
M. Wt: 483.5 g/mol
InChI Key: KGPMGFOSDBGOCD-UHFFFAOYSA-N
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Description

The compound [4-(3-FLUOROBENZYL)PIPERAZINO][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic molecule known for its unique chemical structure and significant biological activity. It is often referred to in scientific literature for its role as a selective estrogen receptor β (ERβ) antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-FLUOROBENZYL)PIPERAZINO][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves multiple steps, starting with the preparation of key intermediates. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve desired outcomes .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by selectively binding to estrogen receptor β (ERβ) with high affinity, inhibiting its activity. This selective antagonism is 36-fold higher for ERβ compared to estrogen receptor α (ERα). It blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate, influencing various physiological processes .

Properties

Molecular Formula

C25H21F4N5O

Molecular Weight

483.5 g/mol

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C25H21F4N5O/c26-19-8-4-5-17(13-19)16-32-9-11-33(12-10-32)24(35)21-15-23-30-20(18-6-2-1-3-7-18)14-22(25(27,28)29)34(23)31-21/h1-8,13-15H,9-12,16H2

InChI Key

KGPMGFOSDBGOCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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